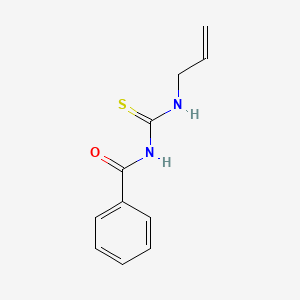

1-Allyl-3-benzoylthiourea

Description

Structure

2D Structure

Propriétés

IUPAC Name |

N-(prop-2-enylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSMGTPJMTTXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Allyl 3 Benzoylthiourea

Established Synthetic Pathways: The Modified Schotten-Baumann Reaction

The principal method for synthesizing 1-Allyl-3-benzoylthiourea is through a modified Schotten-Baumann reaction. nih.govunair.ac.id This approach involves the acylation of an amine, in this case, allylthiourea, with an acid chloride, namely benzoyl chloride. nih.govunair.ac.id The reaction is renowned for its utility in forming amide bonds under specific conditions. wikipedia.orgchemeurope.com

The synthesis of this compound is achieved through a nucleophilic acyl substitution mechanism. nih.govunair.ac.idunair.ac.id The reaction proceeds through the following key steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of allylthiourea acting as a nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of benzoyl chloride. vedantu.comiitk.ac.in This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate. vedantu.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. vedantu.com

Elimination of the Leaving Group: Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as a good leaving group. byjus.com

Proton Transfer: A proton is lost from the nitrogen atom that initially attacked the carbonyl group. This proton is neutralized by a base present in the reaction mixture, which also neutralizes the hydrochloric acid (HCl) formed from the expelled chloride ion and the proton. byjus.comorganic-chemistry.org This final step drives the reaction to completion, yielding the stable this compound product. byjus.com

The efficiency of the modified Schotten-Baumann reaction for this synthesis is highly dependent on optimized parameters. nih.gov

Solvent System: Tetrahydrofuran (THF) is commonly employed as the solvent. nih.govrsc.org THF is an effective solvent for both the allylthiourea and benzoyl chloride analogs, providing a suitable medium for the reaction to proceed.

Catalysis and Base: Triethylamine serves a dual role in this synthesis. It acts as a catalyst and, crucially, as a base. nih.govrsc.org Its primary function is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. byjus.comorganic-chemistry.org By scavenging the acid, triethylamine prevents the protonation of the unreacted allylthiourea, ensuring it remains a viable nucleophile and allowing the reaction to proceed to completion. byjus.comorganic-chemistry.org

Reaction Conditions: The synthesis is typically conducted under specific temperature conditions. The benzoyl chloride solution is added dropwise to the allylthiourea mixture in an ice bath to control the initial exothermic reaction. nih.govunair.ac.id Following the addition, the mixture is refluxed for several hours to ensure the reaction is complete. nih.gov

Maximizing the yield and ensuring the purity of the final product are critical steps in the synthesis.

Yield Enhancement: The yields for the synthesis of this compound and its analogs can vary, with reported values ranging from approximately 12% to 47%, depending on the specific reactants and conditions. nih.govunair.ac.id The careful control of reaction parameters, such as temperature and reaction time, is essential for optimizing the yield.

Purity Assessment and Purification: The progress of the reaction is often monitored using Thin-Layer Chromatography (TLC) until a single spot indicates the formation of the target compound. unair.ac.id After the reaction is complete, the crude product is purified. A common method is recrystallization from a hot methanol-water or DMSO-water mixture. nih.gov The purity of the final compound is confirmed by its sharp melting point. nih.gov Further structural confirmation and purity assessment are conducted using various spectroscopic methods, including Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), which verify the expected chemical structure. unair.ac.idnih.gov

Synthesis of Substituted this compound Analogs

The core structure of this compound can be modified to create a library of related compounds, or analogs, with potentially enhanced properties.

The synthesis of analogs is not random but is guided by rational design principles aimed at improving specific biological activities. researchgate.net Thiourea (B124793) derivatives are known to possess a wide range of biological effects, and structural modifications are a key strategy to enhance these properties. nih.govresearchgate.net For instance, the addition of electron-withdrawing groups, such as chlorine atoms, to the phenyl ring of the benzoyl moiety has been investigated to improve antibacterial activity. nih.gov Similarly, introducing bulky groups like a tertiary-butyl substituent is a strategy aimed at modifying the compound's lipophilicity and steric properties to enhance its interaction with biological targets, such as the COX-2 enzyme for improved analgesic effects. unair.ac.id

Research has shown that different substituents lead to variations in synthetic yields and physical properties like melting points. For example, the synthesis of analogs with chloro-substituents at different positions on the benzoyl ring results in different yields and distinct melting points, indicating changes in the crystalline structure of the products. nih.gov

| Substituent (on benzoyl ring) | Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| -H (unsubstituted) | This compound | 11.99 | 68.5 - 69.0 |

| 2-Chloro | 1-Allyl-3-(2-chlorobenzoyl)thiourea | 12.46 | 67.7 - 68.9 |

| 4-Chloro | 1-Allyl-3-(4-chlorobenzoyl)thiourea | 19.96 | 105.9 - 106.9 |

Post-Synthetic Modification and Functionalization Approaches for this compound Derivatives

While the primary strategy for generating derivatives of this compound involves the use of substituted starting materials, the inherent reactivity of its functional groups offers potential for post-synthetic modifications. The acylthiourea core and the terminal allyl group are key sites for further functionalization.

Heterocyclization Reactions of the Acylthiourea Moiety:

The acylthiourea scaffold is a versatile precursor for the synthesis of various heterocyclic compounds. researchgate.net Although specific examples for this compound are not extensively documented, related N-acylthiourea derivatives have been shown to undergo cyclization reactions to form five- and six-membered heterocycles. For instance, N-acylthioureas can react with α-haloketones or other bifunctional reagents to yield thiazole derivatives. researchgate.net Oxidative cyclization is another pathway to access thiazole structures. researchgate.net Furthermore, reactions with hydrazines can lead to the formation of triazole derivatives. researchgate.net These transformations highlight the potential of the this compound backbone to be converted into more complex heterocyclic systems, which could lead to novel compounds with distinct properties.

Coordination Chemistry and Metal Complex Formation:

The presence of sulfur, oxygen, and nitrogen atoms in the benzoylthiourea (B1224501) moiety makes it an excellent ligand for coordinating with metal ions. mdpi.comunair.ac.id The thiocarbonyl sulfur and the carbonyl oxygen are particularly effective donor atoms. Numerous studies have reported the synthesis of metal complexes with various benzoylthiourea derivatives and transition metals such as copper(II), nickel(II), cobalt(II), and platinum(II). mdpi.comksu.edu.trnih.gov These complexes often exhibit different geometries and coordination modes depending on the metal ion and the specific benzoylthiourea ligand. The formation of such metal complexes represents a significant post-synthetic modification that can dramatically alter the physicochemical properties of the parent this compound molecule.

Reactions Involving the Allyl Group:

The terminal double bond of the allyl group in this compound provides a reactive handle for a variety of post-synthetic modifications. While specific examples for this compound are not detailed in the reviewed literature, general reactions of allyl groups are well-established in organic synthesis. These include:

Thiol-ene "click" reactions: The efficient and selective reaction of the allyl double bond with thiols under radical or photochemical initiation allows for the introduction of a wide array of functional groups.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, which can then be opened by various nucleophiles to introduce further diversity.

Dihydroxylation: The formation of a diol from the alkene can be achieved using reagents like osmium tetroxide or potassium permanganate.

Halogenation: The addition of halogens across the double bond can provide precursors for further substitution reactions.

These potential modifications of the allyl group could be employed to attach a range of functionalities to the this compound scaffold, thereby expanding the chemical space of its derivatives.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 Allyl 3 Benzoylthiourea

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1-Allyl-3-benzoylthiourea and probing its conformational landscape.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The FT-IR spectrum of this compound, typically recorded using a KBr disk, reveals several key absorption bands that confirm its structure nih.gov.

Key vibrational frequencies observed in the FT-IR spectrum of this compound and its analogs are indicative of specific functional groups. The N-H stretching vibrations typically appear in the range of 3246-3235 cm⁻¹ nih.gov. Aromatic C-H stretching is observed between 3109 cm⁻¹ and 3053 cm⁻¹ nih.gov. The prominent carbonyl (C=O) stretching of the amide group is located around 1690-1676 cm⁻¹ nih.gov. The aromatic C=C stretching vibrations are found in the region of 1551-1476 cm⁻¹ nih.gov. Finally, the C-N stretching vibration is typically observed near 1271 cm⁻¹ nih.gov.

A detailed assignment of the principal FT-IR absorption bands for this compound is presented in the interactive data table below.

| Frequency (cm⁻¹) | Assignment | Functional Group |

| ~3235 | N-H Stretch | Amide |

| ~3098-3053 | C-H Stretch | Aromatic |

| ~1677 | C=O Stretch | Amide (Benzoyl) |

| ~1530 | C=C Stretch | Aromatic |

| ~1270 | C-N Stretch | Amide/Thiourea (B124793) |

Raman Spectroscopy Investigations

While FT-IR spectroscopy provides valuable information about the vibrational modes of this compound, Raman spectroscopy offers complementary data, particularly for non-polar bonds and symmetric vibrations. However, specific Raman spectroscopic investigations for this compound are not extensively detailed in the currently available literature. General knowledge of thiourea derivatives suggests that Raman spectroscopy could be particularly useful for probing the C=S (thiocarbonyl) stretching vibration, which is often weak in IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer nih.gov.

The two N-H protons of the thiourea moiety appear as distinct singlets at approximately 10.800 ppm and 9.023 ppm nih.gov. The aromatic protons of the benzoyl group resonate in the downfield region, with the two ortho protons appearing as a doublet at around 7.840-7.818 ppm, the para proton as a triplet at 7.644-7.569 ppm, and the two meta protons as a triplet at 7.530-7.492 ppm nih.gov.

The protons of the allyl group exhibit characteristic signals. The vinylic proton (CH) appears as a multiplet in the range of 6.012-5.941 ppm nih.gov. The terminal vinylic protons (=CH₂) are observed as a doublet between 5.354-5.243 ppm nih.gov. The allylic protons (-CH₂-) adjacent to the nitrogen atom resonate as a triplet at approximately 4.371-4.334 ppm nih.gov.

A summary of the ¹H-NMR chemical shifts for this compound is provided in the following interactive data table.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.800 | s | 1H | N-H |

| 9.023 | s | 1H | N-H |

| 7.840-7.818 | d | 2H | Ar-H (ortho) |

| 7.644-7.569 | t | 1H | Ar-H (para) |

| 7.530-7.492 | t | 2H | Ar-H (meta) |

| 6.012-5.941 | m | 1H | =CH- (vinylic) |

| 5.354-5.243 | d | 2H | =CH₂ (vinylic) |

| 4.371-4.334 | t | 2H | -CH₂- (allylic) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the different carbon environments in this compound. The thiocarbonyl carbon (C=S) is characteristically found at a downfield chemical shift of approximately 180.090 ppm, while the carbonyl carbon (C=O) of the benzoyl group appears at around 166.904 ppm nih.gov.

The aromatic carbons of the benzoyl ring resonate in the range of 127.517 ppm to 131.884 ppm nih.gov. The carbons of the allyl group are observed at distinct chemical shifts, with the vinylic carbon (-CH=) appearing around 131.798 ppm and the terminal vinylic carbon (=CH₂) at a more upfield position. The allylic carbon (-CH₂-) is typically found at a significantly lower chemical shift. For a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, the allylic carbon appears at 48.1 ppm, the vinylic carbons at 117.8 ppm (=CH₂) and 131.9 ppm (-CH=) unair.ac.id.

The key ¹³C-NMR chemical shifts for this compound are summarized in the interactive data table below.

| Chemical Shift (ppm) | Assignment |

| 180.090 | C=S (Thiocarbonyl) |

| 166.904 | C=O (Carbonyl) |

| 131.884 | Aromatic C |

| 131.798 | Aromatic C / Vinylic -CH= |

| 129.271 | Aromatic C |

| 127.517 | Aromatic C |

| ~118 | Vinylic =CH₂ |

| ~48 | Allylic -CH₂- |

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.

COSY experiments would confirm the proton-proton coupling networks, for instance, the coupling between the vinylic and allylic protons of the allyl group, and the couplings between the ortho, meta, and para protons on the benzoyl ring.

HSQC spectra would establish direct one-bond correlations between protons and their attached carbons, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra.

HMBC experiments would reveal long-range (two- and three-bond) correlations between protons and carbons. This would be particularly useful for confirming the connectivity between the benzoyl group and the thiourea moiety, and between the allyl group and the thiourea nitrogen.

While the principles of these techniques are well-established for structural elucidation, specific 2D NMR experimental data and detailed correlation tables for this compound are not extensively available in the reviewed scientific literature.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. Analysis of the compound reveals a distinct molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 221.0744, which corresponds to its molecular weight of 220.29 g/mol . nih.gov Additionally, the presence of an M+1 peak at m/z 222.0779 is observed, resulting from the natural abundance of the ¹³C isotope. nih.gov

Table 1: Molecular Ion Data for this compound

| Ion Type | Reported m/z | Reference |

|---|---|---|

| [M]+ | 221.0744 | nih.gov |

| [M+1]+ | 222.0779 | nih.gov |

The fragmentation pattern of this compound under mass spectrometry conditions can be predicted based on its structure, which contains several bonds susceptible to cleavage. The primary fragmentation pathways typically involve the cleavage of the amide and thioamide bonds. Key fragmentation processes would include:

Loss of the Benzoyl Group: Cleavage of the N-C bond between the thiourea nitrogen and the carbonyl carbon would result in the loss of a benzoyl radical (•C₇H₅O), leading to a fragment ion.

Loss of the Allyl Group: Cleavage of the N-C bond between the other thiourea nitrogen and the allyl group would lead to the loss of an allyl radical (•C₃H₅).

Thiourea Core Fragmentation: Further fragmentation can occur within the central thiourea moiety, involving cleavages around the C=S and C=O bonds, leading to a variety of smaller fragment ions.

These fragmentation patterns are characteristic of N-acyl thiourea derivatives and provide definitive structural confirmation.

Computational and Quantum Chemical Investigations of 1 Allyl 3 Benzoylthiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

DFT calculations, particularly using the B3LYP hybrid functional, have been widely employed to investigate the electronic structure and stability of 1-Allyl-3-benzoylthiourea and its derivatives. rajpub.comukm.my These methods offer a good balance between computational cost and accuracy for moderately large molecules. rajpub.com

Geometry Optimization and Comparative Analysis with Experimental Data

Theoretical geometry optimization of this compound has been performed using DFT methods, such as B3LYP with various basis sets (e.g., 6-311G++(d,p), cc-pVDZ). rajpub.com The calculated geometric parameters, including bond lengths and bond angles, are generally in good agreement with experimental data obtained from X-ray diffraction studies. researchgate.netresearchgate.net Minor deviations between the calculated and experimental values are often attributed to intermolecular interactions present in the crystalline state, which are not accounted for in the gas-phase theoretical calculations. rajpub.com For instance, the calculated dihedral angle (C1-N2-N3-C2) using both B3LYP/6-31G(d) and HF/6-31G(d) methods shows some difference from the experimental value, though the two theoretical methods show good agreement with each other. researchgate.net The planarity of the benzoylthiourea (B1224501) moiety is enhanced by an intramolecular hydrogen bond. ukm.my

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Benzoylthiourea Derivative.

| Parameter | B3LYP/6-311G++(d,p) | cc-pVDZ | Experimental |

| C9-C10 Bond Length (Å) | Matches Well | Matches Well | - |

| N1-C2 Bond Length (Å) | Matches Well | Matches Well | - |

| N4-H16 Bond Length (Å) | Very Small | - | - |

| N4-C7 Bond Length (Å) | Very Large | - | - |

| C2-N1-C5 Bond Angle (°) | 147 | - | - |

| C-C-H Bond Angle (°) | ~120 | - | - |

| Note: Data derived from a study on benzoyl thiourea (B124793). rajpub.com Specific values for this compound may vary. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, with electrons often flowing from the HOMO of one molecule to the LUMO of another. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netossila.com A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive and less stable molecule. researchgate.netresearchgate.net

For thiourea derivatives, the HOMO is often located on the benzothiazole (B30560) moiety, while the LUMO is found on the benzoylthiourea fragment, suggesting that electrons have a higher affinity to delocalize from the former to the latter. ukm.my The HOMO-LUMO gap can be influenced by substituents on the molecule. ukm.my Theoretical calculations for a related benzoylthiourea derivative showed a large energy gap of 3.98 eV, indicating its stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Density and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays different values of the electrostatic potential using a color spectrum. rajpub.com Typically, red regions indicate the most negative electrostatic potential, corresponding to electrophilic sites (attraction to protons), while blue or white regions represent the most positive potential, indicating nucleophilic sites (repulsion of protons). rajpub.comresearchgate.net

In benzoylthiourea derivatives, the negative potential is generally concentrated around the oxygen and sulfur atoms, making them susceptible to electrophilic attack. rajpub.comresearchgate.net Conversely, the positive potential is located around the hydrogen atoms of the N-H groups, which are the likely sites for nucleophilic attack. researchgate.net

Prediction of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. mdpi.comderpharmachemica.com These descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO). mdpi.com

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO). mdpi.com

Chemical Potential (μ): The escaping tendency of electrons (μ = (EHOMO + ELUMO) / 2). mdpi.com

Absolute Electronegativity (χ): The power of an atom to attract electrons (χ = -μ). mdpi.com

Molecular Hardness (η): The resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). mdpi.com

Molecular Softness (S): The reciprocal of hardness (S = 1 / η). mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η). mdpi.com

Studies on related compounds have shown that molecules with lower hardness values are generally more reactive. derpharmachemica.com

Table 2: Calculated Global Reactivity Descriptors for a Halogen-Substituted Imidazole-Thiosemicarbazide.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | χ (eV) | η (eV) | ω (eV) |

| ITS 1 | -6.331 | -1.701 | 4.630 | 4.016 | 2.315 | 3.483 |

| ITS 4 | -6.349 | -1.716 | 4.633 | 4.033 | 2.317 | 3.511 |

| Note: Data from a study on Imidazole-Thiosemicarbazides. derpharmachemica.com Values for this compound would require specific calculations. |

Theoretical Vibrational Spectroscopy and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectroscopy, often performed using DFT calculations, is a powerful technique for assigning and interpreting experimental infrared (IR) and Raman spectra. rajpub.com The calculated harmonic vibrational frequencies are typically scaled to improve agreement with experimental data. rajpub.com Potential Energy Distribution (PED) analysis is crucial for making detailed assignments of vibrational modes to specific internal coordinates (stretching, bending, etc.) of the molecule. rajpub.comresearchgate.net For benzoylthiourea, theoretical studies have been instrumental in assigning the vibrational spectra, as no prior theoretical assignments were available in the literature. rajpub.com

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding, by examining the delocalization of electron density between occupied and unoccupied orbitals. cam.ac.uknih.gov In the context of hydrogen bonding, NBO analysis quantifies the charge transfer from the lone pairs of the proton acceptor to the antibonding orbital of the proton donor. researchgate.net For thiourea derivatives, NBO analysis has confirmed the presence of strong intramolecular hydrogen bonds, such as N-H···O, which contribute to the stability of the molecule. ukm.mynih.gov This interaction leads to a red shift in the N-H stretching frequency observed in the IR spectrum. nih.gov

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mechanism of action of potential drug candidates with their biological targets.

In silico studies of this compound and its analogs have utilized molecular docking to predict their binding affinities to various protein targets. The binding affinity is often expressed as a scoring function, such as the rerank score (RS), where a more negative value indicates a more stable and potent interaction between the ligand and the receptor. ub.ac.idpoltekkes-malang.ac.id

Research has shown that this compound and its derivatives exhibit promising binding affinities for enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase subunit B. researchgate.netmdpi.com For instance, in a study targeting the COX-2 receptor (PDB: 1PXX), analogs of this compound demonstrated better affinity compared to benzoylthiourea itself. dntb.gov.ua The rerank scores, which reflect the energy of the ligand-receptor bond, are a key output of these docking simulations, providing a quantitative measure to compare the potential efficacy of different compounds. poltekkes-malang.ac.idresearchgate.net One study found that a series of four this compound analogs all showed favorable interactions with the DNA gyrase subunit B receptor (PDB: 1KZN), with the 3-chloro substituted analog displaying the best binding affinity with a rerank score of -91.2304. researchgate.netnih.gov

Table 1: Molecular Docking Rerank Scores of this compound Analogs

| Compound/Analog | Target Receptor | Rerank Score | Reference |

|---|---|---|---|

| This compound | COX-2 (PDB: 1PXX) | -80.079 | mdpi.com |

| 1-Allyl-3-(2-chlorobenzoyl)thiourea | COX-2 (PDB: 1PXX) | -82.287 | mdpi.com |

| 1-Allyl-3-(3-chlorobenzoyl)thiourea | COX-2 (PDB: 1PXX) | -90.236 | mdpi.com |

| 1-Allyl-3-(4-chlorobenzoyl)thiourea | COX-2 (PDB: 1PXX) | -83.655 | mdpi.com |

| Benzoylthiourea (Reference) | COX-2 (PDB: 1PXX) | -73.158 | mdpi.com |

| 1-Allyl-3-(3-chlorobenzoyl)thiourea | DNA Gyrase Subunit B (PDB: 1KZN) | -91.2304 | researchgate.netnih.gov |

| Ciprofloxacin (Reference) | DNA Gyrase Subunit B (PDB: 1KZN) | Lower affinity than test compounds | researchgate.netnih.gov |

Molecular docking studies provide more than just binding scores; they offer a window into the specific interactions that underpin enzyme inhibition. By visualizing the docked pose of this compound within the active site of an enzyme, researchers can identify key hydrogen bonds, hydrophobic interactions, and steric hindrances.

For example, when docked into the COX-2 receptor, analogs of this compound were found to interact with crucial amino acid residues. The 3-chloro analog, which showed the best rerank score, was observed interacting with Tyr385, Ser353, Leu352, Val523, and Met522 through steric interactions. mdpi.com These interactions are critical for stabilizing the ligand within the enzyme's active site and are believed to be the basis for its inhibitory activity. The mechanism of action for many N-benzoylthiourea derivatives is thought to be the inhibition of the COX-2 isoenzyme. ub.ac.id

Similarly, in studies targeting the DNA gyrase subunit B, an essential enzyme for bacterial DNA replication, this compound analogs were shown to have good interactions compared to the standard antibiotic ciprofloxacin. researchgate.netresearchgate.netnih.gov The ability of these compounds to fit within the enzyme's binding pocket and form stable interactions suggests a potential mechanism for antibacterial activity through the inhibition of DNA gyrase. researchgate.net The presence of electron-withdrawing groups on the benzene (B151609) ring has been noted to potentially increase this antibacterial activity. researchgate.net

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For ligand-receptor complexes, MD simulations can provide valuable insights into the stability of the binding, the flexibility of the protein, and the conformational changes that occur upon ligand binding. These simulations can validate the stability of docking poses and reveal dynamic interactions not apparent in static models.

While MD simulations are a crucial tool for evaluating the stability of ligand-protein complexes for various thiourea derivatives, specific studies detailing the MD simulations of this compound complexed with its target enzymes were not prominently found in the reviewed literature. Such studies would be a valuable next step to confirm the stability of the docked conformations and to understand the dynamic behavior of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are essential for optimizing lead compounds and designing new molecules with enhanced efficacy.

QSAR models are built by finding a mathematical relationship between molecular descriptors of a series of compounds and their experimentally determined biological activity. Molecular descriptors can be categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters.

For this compound and its analogs, studies have correlated their in silico docking scores and molecular properties with their observed analgesic and antibacterial activities. researchgate.netmdpi.com For instance, the analgesic activity of this compound analogs, tested via the acetic acid-induced writhing test in mice, showed a correlation with their COX-2 binding affinities. mdpi.comdntb.gov.ua The compound 1-allyl-3-(4-chlorobenzoyl)thiourea was identified as the most potent pain inhibitor among the tested analogs, which aligns with its favorable docking score. dntb.gov.ua

The optimization of lipophilicity and steric properties has been suggested as a key avenue for improving the antibacterial activity of these compounds. researchgate.net This highlights the practical application of QSAR principles in guiding the rational design of more effective this compound derivatives.

Table 2: Correlation of Molecular Properties with Biological Activity for this compound Analogs

| Compound/Analog | LogP (Lipophilicity) | CMR (Steric) | Biological Activity | Reference |

|---|---|---|---|---|

| 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea | 3.3871 | 7.2461 | Predicted better analgesic activity than benzoylthiourea | poltekkes-malang.ac.id |

| Benzoylthiourea | 0.566 | 5.2812 | Reference analgesic activity | poltekkes-malang.ac.id |

| This compound analogs | Not specified | Not specified | Showed a trend of increased bacterial growth inhibition with increased concentration | researchgate.netnih.gov |

Beyond efficacy, the pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its success. In silico tools are increasingly used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics and avoid costly late-stage failures.

For derivatives of N-benzoylthiourea, online tools like pkCSM have been used to predict a range of physicochemical and pharmacokinetic properties. researchgate.net One study on this compound derivatives indicated that in silico predictions of pharmacokinetic and toxicity profiles were conducted, and that the position of chloro substitution (ortho, meta, or para) influences these properties. However, specific ADME parameter values for this compound from this study were not available in the reviewed literature. Generally, in silico ADMET studies on related thiourea compounds have shown that many exhibit satisfactory pharmacokinetic properties, for example, by complying with Lipinski's rule of five. While these general findings are promising, detailed, published predictions of the ADME profile for this compound itself remain an area for further investigation.

Coordination Chemistry and Metal Complexation of 1 Allyl 3 Benzoylthiourea

Ligand Design Principles: Polydentate Nature and Donor Atom Versatility (O, N, S)

The coordination ability of 1-Allyl-3-benzoylthiourea is rooted in its molecular structure, which contains several potential donor atoms: the carbonyl oxygen (O), the thioamide nitrogen (N), and the thiocarbonyl sulfur (S). researchgate.netuzh.ch This collection of hard (O, N) and soft (S) donor sites makes it a versatile polydentate ligand. researchgate.net Thiourea (B124793) derivatives are known to be structurally adaptable ligands due to their capacity for both σ-donation and π-acidity. researchgate.net

The presence of the benzoyl group (-C=O) and the thiourea moiety (-C=S) within the same molecule provides a framework for chelation. uzh.ch The flexibility of the acylthiourea backbone allows it to adopt various conformations to accommodate the geometric preferences of different metal centers. researchgate.net This structural versatility enables it to act as either a monodentate or a bidentate ligand, coordinating to metal ions as a neutral molecule or as a deprotonated monoanion. uzh.ch This adaptability leads to the formation of both mononuclear and multinuclear transition metal complexes. uzh.ch

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govscilit.com The reaction conditions, such as the molar ratio of metal to ligand and the choice of solvent, can influence the final product's stoichiometry and structure.

Transition metals, in particular, form stable complexes with acylthiourea derivatives. uzh.ch Copper(II) complexes of N,N-disubstituted-N'-(benzoyl)thiourea ligands have been synthesized by reacting the corresponding acylthiourea ligand with copper(II) acetate (B1210297) in a 2:1 ligand-to-metal molar ratio. nih.gov Similarly, analogs of this compound have been synthesized through the nucleophilic substitution of various benzoyl chlorides onto allylthiourea, often using a modified Schotten-Baumann reaction. researchgate.netnih.gov These ligands are then reacted with metal salts to form complexes. researchgate.net A variety of transition metal complexes with benzoylthiourea (B1224501) derivatives have been reported, including those with copper, nickel, cobalt, platinum, and palladium. uzh.chscilit.com

The coordination of this compound and its derivatives to metal centers can occur in several ways. A common coordination mode for acylthioureas is as a bidentate ligand, chelating to the metal ion through the carbonyl oxygen and the thiocarbonyl sulfur atoms. nih.govrsc.org This O,S-coordination results in the formation of a stable six-membered chelate ring. cardiff.ac.uk In the case of copper(II) complexes with N,N-diethyl-N'-(benzoyl)thiourea, the crystal structure reveals a nearly square-planar geometry where two deprotonated ligands coordinate to the Cu(II) center via the oxygen and sulfur atoms in a cis arrangement. nih.gov

Alternatively, coordination can occur through the sulfur and one of the nitrogen atoms. researchgate.netnih.gov For instance, some copper(II) complexes of 1,3-disubstituted thioureas exhibit a distorted square-planar geometry with a 1,3-N,S four-membered chelate ring. researchgate.net This N,S coordination mode, a first for such Cu(II) complexes, is stabilized by intramolecular hydrogen bonding. researchgate.net Ruthenium(η⁶-p-cymene) complexes have also been isolated where benzoylthiourea ligands coordinate in a bidentate fashion through the sulfur and a deprotonated thiourea nitrogen, forming a four-membered ring. nih.gov The specific coordination mode adopted often depends on factors like the nature of the metal ion, the substituents on the ligand, and the reaction conditions. uzh.ch

Below is a table summarizing common coordination characteristics of benzoylthiourea complexes.

| Metal Ion | Typical Coordination Mode | Donor Atoms | Resulting Geometry | Reference |

| Copper(II) | Bidentate (monoanionic) | O, S | Square-planar | nih.govrsc.org |

| Copper(II) | Bidentate (monoanionic) | N, S | Distorted Square-planar | researchgate.net |

| Nickel(II) | Bidentate (monoanionic) | O, S | Square-planar | rsc.orgcardiff.ac.uk |

| Ruthenium(III) | Bidentate (monoanionic) | S, N | - | nih.gov |

| Cobalt(II) | Bidentate (monoanionic) | O, S | Tetrahedral | rsc.org |

Spectroscopic Studies of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are crucial for characterizing this compound complexes and understanding the nature of the metal-ligand bond. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are commonly employed. researchgate.netcardiff.ac.uk

Infrared (IR) Spectroscopy: IR spectra provide direct evidence of coordination. Upon complexation, characteristic changes are observed in the vibrational frequencies of the C=O and C=S groups. A shift of the ν(C=O) band to a lower frequency (wavenumber) and a shift of the ν(C=S) band to a higher frequency in the complex compared to the free ligand typically indicate coordination through the oxygen and sulfur atoms, respectively. scilit.com The delocalization of electrons within the chelate ring upon complexation leads to a decrease in the double bond character of C=O and an increase in the C-N bond character. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their complexes, particularly diamagnetic ones. nih.gov In ¹H NMR spectra of the free ligand, the N-H protons appear as distinct signals. nih.gov Upon deprotonation and complexation, these signals may disappear. nih.gov Changes in the chemical shifts of protons and carbons near the coordination sites also provide evidence of metal-ligand interaction. nih.govmdpi.com

The table below shows selected characterization data for the parent compound, this compound.

| Spectroscopic Data | Value | Reference |

| FT-IR (KBr, cm⁻¹) | 3235.16 (N-H), 1676.79 (C=O), 1269.84 (C-N) | nih.gov |

| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 10.80 (1H, s, -NH), 9.02 (1H, s, -NH), 7.84-7.49 (5H, Ar-H), 6.01-5.94 (1H, m, vinylic), 5.35-5.24 (2H, d, vinylic), 4.37-4.33 (2H, t, allylic) | nih.gov |

| ¹³C-NMR (400 MHz, CDCl₃) δ (ppm) | 180.09 (C=S), 166.90 (C=O), 131.88-127.51 (aromatic C) | nih.gov |

| Mass Spec (m/z) | 221.0744 (M⁺) | nih.gov |

Theoretical Studies on the Electronic Structure and Stability of Coordination Compounds

Theoretical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data on this compound complexes. researchgate.netnih.gov These computational methods provide insights into molecular geometry, electronic structure, and the relative stability of different coordination isomers. researchgate.netnih.gov

DFT calculations have been used to explain the preference for certain coordination behaviors. For example, in ruthenium complexes, theoretical studies helped to rationalize the formation of a four-membered N,S chelate ring over the more common O,S coordination mode. nih.gov The geometry of experimental structures has shown excellent agreement with geometries optimized at the B3LYP-D3/def2-TZVP level of theory. researchgate.net

Furthermore, theoretical studies can predict the electronic properties of these compounds. For instance, the calculated large theoretical energy gap of 3.98 eV for a related benzoylthiourea derivative suggests that the molecule is stable and potentially chemically reactive, making it useful in coordination chemistry. researchgate.net Molecular docking studies, a form of theoretical analysis, have been used to predict the interaction of this compound analogs with biological receptors, assessing binding affinity through metrics like rerank scores. nih.govmui.ac.ir These studies help in understanding the stability and potential reactivity of the coordination compounds formed. researchgate.net

Mechanistic Biological Activity Profiling of 1 Allyl 3 Benzoylthiourea Analogs

Molecular Mechanisms of Analgesic Activity

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Pathways

The analgesic effects of 1-allyl-3-benzoylthiourea and its analogs are primarily attributed to their inhibitory action on the cyclooxygenase-2 (COX-2) enzyme. jyoungpharm.orgresearchgate.netjyoungpharm.org COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. nih.govnih.gov By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating pain. jyoungpharm.orgnih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of compounds that exert their therapeutic effects through the inhibition of COX enzymes. nih.govnih.gov The discovery of two isoforms of COX, namely COX-1 and COX-2, led to the development of selective COX-2 inhibitors. nih.govnih.gov COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is induced during inflammation. nih.govresearchgate.net Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs. jyoungpharm.org

In silico screening and in vivo studies have demonstrated that this compound analogs exhibit good pain inhibition activity, which is proposed to be mediated through the inhibition of the COX-2 enzyme. jyoungpharm.orgresearchgate.net For instance, an acetic acid-induced writhing test in mice showed that several analogs of this compound possessed better pain inhibition activity than the standard drug, diclofenac (B195802) sodium. jyoungpharm.orgresearchgate.net This suggests that these compounds can serve as promising lead compounds for the development of new analgesics targeting COX-2. jyoungpharm.orgresearchgate.net

The addition of certain chemical groups to the benzoylthiourea (B1224501) structure has been shown to enhance its analgesic activity. For example, the presence of a halogen group, such as chlorine, on the aromatic ring of 4-chlorobenzoylthiourea resulted in significantly improved pain inhibition. jyoungpharm.org This highlights the importance of the molecular structure in determining the potency of COX-2 inhibition.

Ligand-Enzyme Interaction Dynamics and Structural Basis of Inhibition

The selective inhibition of COX-2 by certain compounds is attributed to specific structural differences between the active sites of COX-1 and COX-2. nih.govresearchgate.netnih.gov The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. nih.govresearchgate.net This substitution creates a side pocket in the COX-2 active site that can accommodate bulkier inhibitor molecules. researchgate.net

Molecular docking studies of this compound analogs with the COX-2 receptor (PDB: 1PXX) have revealed favorable interactions, suggesting a good affinity of these compounds for the enzyme's active site. researchgate.netjyoungpharm.org These in silico findings are consistent with the observed in vivo analgesic activity. jyoungpharm.orgresearchgate.net The interaction energy values obtained from docking studies can be used to predict the binding affinity of different analogs and guide the design of more potent inhibitors.

The binding of inhibitors to the COX-2 active site is a dynamic process involving various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov The presence of electron-withdrawing substituents, like chlorine, on the aromatic ring of this compound analogs appears to strengthen their analgesic activity. researchgate.net This is thought to be due to an obstructive effect that slows down the metabolism of the drug molecule, leading to a longer duration of action. researchgate.net

The structural basis for the selective inhibition of COX-2 has been elucidated through X-ray crystallography studies of the enzyme complexed with various inhibitors. nih.govresearchgate.net These studies have provided valuable insights into the specific amino acid residues involved in inhibitor binding and have guided the rational design of selective COX-2 inhibitors.

Mechanistic Basis of Antibacterial Activity

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase, Topoisomerase IV)

The antibacterial activity of this compound analogs is proposed to involve the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. nih.govresearchgate.net DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. nih.gov

Molecular docking studies have shown that analogs of this compound can interact effectively with the DNA gyrase subunit B receptor. nih.gov For example, four synthesized analogs (Cpd 1-4) demonstrated good interaction with the DNA gyrase B subunit (PDB: 1KZN), with one compound (Cpd 3) exhibiting the best binding affinity. nih.gov The binding of these compounds to the ATP-binding site of the gyrase B subunit is believed to be the mechanism of inhibition. nih.gov

The inhibition of these essential enzymes disrupts critical cellular processes, ultimately leading to bacterial cell death. The dual targeting of both DNA gyrase and topoisomerase IV is a desirable characteristic for antibacterial agents, as it can reduce the likelihood of resistance development. nih.gov

Structure-Activity Relationships Governing Antimicrobial Potency and Selectivity

The antimicrobial potency and selectivity of this compound analogs are influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups on the benzoyl moiety can enhance antibacterial activity. nih.gov This is attributed to improved lipophilicity and hydrogen bond interactions with the target receptor. nih.gov

For instance, the addition of a chlorine atom to the phenyl group of thiourea (B124793) derivatives has been shown to result in good antibacterial activity. nih.gov In a study of four this compound analogs, the chloro-substituted compounds demonstrated notable interactions with the DNA gyrase receptor. nih.gov Specifically, 1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3) showed the best binding affinity in silico. nih.gov

While in silico studies have shown promising interactions, the in vitro antibacterial activity of some synthesized this compound analogs has been found to be unsatisfactory. nih.gov However, an increasing trend of growth inhibition with increasing concentration was observed, suggesting that further optimization of the chemical structure, particularly concerning lipophilicity and steric properties, could lead to more potent antibacterial agents. nih.gov

Enzyme Inhibition Beyond Analgesic and Antimicrobial Pathways (e.g., Cholinesterases, Esterases, Proteases)

While the primary focus of research on this compound and its analogs has been on their analgesic and antibacterial activities, the thiourea scaffold is known to interact with a variety of other enzymes. For example, some thiourea derivatives have been investigated as inhibitors of urease.

It is plausible that this compound analogs could also exhibit inhibitory activity against other enzymes such as cholinesterases, esterases, and proteases. For instance, certain fused 1,3-oxazin-4-ones, which share some structural similarities with cyclic derivatives of thiourea, have been characterized as alternate substrate inhibitors of cholesterol esterase. nih.gov This suggests that the core structure of these compounds has the potential to interact with the active sites of various hydrolytic enzymes.

Further investigation into the broader enzymatic inhibition profile of this compound analogs is warranted. Such studies could reveal novel therapeutic applications for this class of compounds beyond their currently known analgesic and antimicrobial properties. Computational methods, such as molecular docking, could be employed to screen these compounds against a panel of different enzymes to identify potential new targets.

Investigations into Anti-cancer Mechanisms at the Cellular Level (in vitro)

Recent studies have shed light on the cytotoxic effects of this compound analogs against various cancer cell lines, with a particular emphasis on breast cancer. The compound N-benzoyl-3-allylthiourea (BATU) has been a focal point of these investigations, demonstrating significant activity against MCF-7 and T47D breast cancer cell lines. nih.govresearchgate.net

A key study investigated the effect of BATU on MCF-7 cells and a variant overexpressing the Human Epidermal Growth Factor Receptor 2 (HER-2), known as MCF-7/HER-2. nih.gov The results revealed that BATU exhibited a more potent cytotoxic effect on the MCF-7/HER-2 cell line compared to the parental MCF-7 line, with IC50 values of 0.64 mM and 1.47 mM, respectively. nih.gov This suggests that the compound's efficacy is enhanced in breast cancer cells with HER-2 overexpression. In comparison, the parent compound, allylthiourea, showed significantly lower cytotoxicity with IC50 values of 3.17 mM and 5.22 mM against MCF-7/HER-2 and MCF-7 cells, respectively. nih.gov

The proposed mechanism of action for BATU's enhanced cytotoxicity in HER-2 positive cells involves a dual effect. Firstly, it was observed that treatment with BATU led to an increase in the expression of the HER-2 protein. nih.gov Secondly, and counterintuitively for a cancer therapy, the study found that BATU effectively inhibits the activation of the nuclear factor kappa B (NF-kB) transcription factor. nih.govnih.gov NF-kB is a crucial signaling pathway involved in cell proliferation, survival, and inflammation, and its inhibition is a key target in cancer therapy. The inactivation of NF-kB by BATU leads to the inhibition of protein expression that is vital for cell proliferation. nih.govnih.gov This dual mechanism of enhancing the expression of a targetable receptor while simultaneously inhibiting a key pro-survival pathway highlights the unique anti-cancer potential of this compound. nih.govnih.gov

The broader anti-cancer potential of thiourea derivatives has also been demonstrated against other cancer cell lines. Substituted thiourea derivatives have shown high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with some analogs exhibiting more potent growth inhibitory profiles than the conventional chemotherapy drug cisplatin. nih.gov

Table 1: In Vitro Cytotoxicity of N-benzoyl-3-allylthiourea (BATU) and Allylthiourea

| Compound | Cell Line | IC50 (mM) |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 nih.gov |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 nih.gov |

| Allylthiourea | MCF-7 | 5.22 nih.gov |

| Allylthiourea | MCF-7/HER-2 | 3.17 nih.gov |

Strategies for Modulating Biological Activity through Targeted Structural Modification of this compound

The biological activity of this compound can be strategically modulated through targeted structural modifications, a key aspect of drug design and development. The core structure of this compound presents several sites for modification, including the benzoyl ring and the thiourea moiety.

Research into the structure-activity relationship (SAR) of thiourea derivatives has revealed that the introduction of specific substituents can significantly impact their anti-cancer and other biological activities. For instance, the presence of electron-withdrawing groups on the phenyl ring of thiourea derivatives has been shown to enhance their antibacterial activity, a principle that can be extrapolated to their anti-cancer potential. researchgate.net

In the context of anti-cancer activity, studies on 1-benzoyl-3-methyl thiourea derivatives against HeLa cells demonstrated that substitutions on the benzoyl ring influence cytotoxicity. The unsubstituted compound showed the lowest activity, while the introduction of a 3-chloro or a 4-nitro group resulted in more potent cytotoxicity than the standard anti-cancer drug hydroxyurea. researchgate.net Specifically, 1-(4-Nitrobenzoyl)-3-methylthiourea exhibited the highest activity among the tested compounds. researchgate.net

Further highlighting the impact of substitution, the addition of a tertiary-butyl group to the benzoyl ring of this compound has been explored. unair.ac.id This modification is intended to enhance the compound's properties, and while the primary focus of that study was on analgesic activity, it underscores the principle of targeted structural modification to fine-tune biological effects.

The synthesis of analogs with chloro-substituents on the benzoyl ring has also been a strategy to modulate activity. researchgate.net These modifications can alter the electronic and lipophilic properties of the molecule, which in turn can affect its interaction with biological targets and its ability to cross cell membranes.

The general findings suggest that the anti-cancer potency of this compound analogs can be enhanced by:

Introducing electron-withdrawing groups to the benzoyl ring.

Varying the position and nature of substituents on the aromatic ring to optimize interactions with the target protein.

Modifying the N-substituents of the thiourea moiety to influence solubility, stability, and biological activity.

Table 2: Effect of Benzoyl Ring Substitution on the Cytotoxicity of 1-Benzoyl-3-methylthiourea Derivatives against HeLa Cells

| Compound | Substitution on Benzoyl Ring | IC50 (µg/mL) |

| 1-Benzoyl-3-methylthiourea | None | 383 researchgate.net |

| 1-(3-Chlorobenzoyl)-3-methylthiourea | 3-Chloro | 225 researchgate.net |

| 1-(4-Nitrobenzoyl)-3-methylthiourea | 4-Nitro | 160 researchgate.net |

| Hydroxyurea (Reference) | - | 428 researchgate.net |

Advanced Applications and Prospective Research Avenues for 1 Allyl 3 Benzoylthiourea

Applications in Materials Science and Polymer Chemistry

The flexible molecular structure of 1-Allyl-3-benzoylthiourea and its parent compounds, benzoylthioureas, makes them highly suitable for the development of novel materials with tailored properties. The presence of multiple donor sites allows for complex interactions with metal ions, leading to the formation of sophisticated supramolecular structures.

Development of Coordination Polymers and Related Advanced Materials

Benzoylthiourea (B1224501) derivatives are recognized for their remarkable coordination abilities, serving as versatile ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The sulfur and nitrogen atoms within the thiourea (B124793) moiety, along with the oxygen of the carbonyl group, provide multiple bonding opportunities for coordinating with a wide array of metal ions, including copper, cobalt, nickel, platinum, palladium, ruthenium, and zinc. nih.gov

The formation of these advanced materials is driven by the coordination between the benzoylthiourea ligand and metal centers. The resulting frameworks are further stabilized by intermolecular forces, such as hydrogen bonding (N–H⋯S and N–H⋯O) and π–π stacking interactions between aromatic rings. nih.gov This intricate network of bonds leads to the creation of stable, crystalline structures with potential applications in gas storage, separation, and catalysis. For instance, a metal-organic framework synthesized with a thiourea derivative and Praseodymium(III) ions demonstrated a structure where carboxylate groups acted as bridging ligands between metal ions, highlighting the compound's utility in creating extended networks. nih.gov

Role as Catalysts in Organic and Inorganic Transformations

The utility of benzoylthiourea derivatives extends to the field of catalysis, where they can function as both organocatalysts and ligands in transition metal catalysts. acs.orgresearchgate.net As organocatalysts, the thiourea moiety can activate substrates through hydrogen bonding, facilitating a variety of organic reactions. researchgate.net

Furthermore, when complexed with transition metals, these ligands play a crucial role in defining the catalytic activity of the resulting complex. A notable example is the use of Ru(II) complexes bearing acylthiourea ligands for the transfer hydrogenation of aldehydes and ketones. researchgate.net In these "3-legged piano-stool" geometrical complexes, the thiourea ligand coordinates to the ruthenium center through the sulfur atom, influencing the steric and electronic environment around the metal's active site to enhance catalytic efficiency. researchgate.net The chemical stability and reactivity of these molecules are fundamental to their application in synthesizing and formulating compounds for catalytic activities. acs.org

Chemosensing and Molecular Recognition Applications

The ability of this compound derivatives to selectively bind with specific metal ions has led to their development as effective chemosensors. These sensors can detect and quantify the presence of target ions through observable changes, such as color or fluorescence.

Design of Selective Sensors for Metal Ions (e.g., Cu2+)

Thiourea derivatives have been extensively developed as chemosensors for a variety of metal cations, including Ag⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, and notably, Cu²⁺. researchgate.net The design of these sensors leverages the strong affinity of the sulfur and nitrogen donor atoms in the thiourea backbone for soft metal ions like copper.

Specifically, symmetrical benzoylthiourea derivatives have demonstrated excellent selectivity and high sensitivity for Cu²⁺ ions in aqueous solutions. researchgate.net In the presence of various metal ions, these sensors exhibit a specific response to Cu²⁺, indicating a highly selective binding event. researchgate.net The interaction involves the formation of a stable complex between the sensor molecule and the copper ion. Job's plot analysis of similar systems has confirmed the formation of defined stoichiometric complexes, such as a 2:1 ligand-to-metal ratio, which is crucial for the stability and selectivity of the sensor. researchgate.netnih.gov This selectivity is critical for practical applications, as it allows for the detection of Cu²⁺ without interference from other common cations. researchgate.net

Principles of Colorimetric and Spectrofluorimetric Sensing for this compound Derivatives

The detection mechanism of thiourea-based chemosensors relies on changes in their electronic and photophysical properties upon binding to a metal ion. These changes can be observed through colorimetric or spectrofluorimetric methods.

Colorimetric Sensing: This method involves a visible color change that can often be detected by the naked eye. semanticscholar.org Upon coordination with a metal ion like Cu²⁺, the internal charge transfer (ICT) characteristics of the benzoylthiourea molecule are altered. This leads to a shift in the maximum absorption wavelength in its UV-Vis spectrum, resulting in a distinct color change. semanticscholar.org For example, the addition of Cu²⁺ to a solution of a benzoylthiourea sensor can cause the color to shift from yellow to green or colorless to yellow. researchgate.netsemanticscholar.org

Spectrofluorimetric Sensing: This technique measures changes in fluorescence intensity. Depending on the sensor's design, binding to a metal ion can cause either an increase ("turn-on") or a decrease ("turn-off") in fluorescence. researchgate.net

Fluorescence Turn-On: This often occurs through mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to enhanced fluorescence emission. rsc.org

Fluorescence Turn-Off (Quenching): This can be caused by mechanisms such as Photoinduced Electron Transfer (PET) or energy transfer from the excited fluorophore to the metal ion. semanticscholar.orgnih.gov The paramagnetic nature of Cu²⁺, for instance, often leads to fluorescence quenching. rsc.org

The choice between a colorimetric or fluorescent response depends on the specific design of the sensor molecule and the nature of the interaction with the target analyte. nih.gov

Table 1: Sensing Characteristics of Thiourea-Based Chemosensors

| Sensor Type | Analyte | Principle | Observable Change |

|---|---|---|---|

| Colorimetric | Cu²⁺ | Altered Internal Charge Transfer (ICT) | Color change from colorless/yellow to yellow/green |

| Spectrofluorimetric | Various Metal Ions | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Spectrofluorimetric | Cu²⁺, Ni²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence "turn-off" (quenching) |

Agrochemical Potential and Mechanistic Insights

Thiourea and its derivatives, including benzoylthioureas, are significant in the agrochemical sector due to their broad spectrum of biological activities. researchgate.netresearchgate.net They are investigated for their potential as fungicides, insecticides, herbicides, and plant growth regulators. acs.orgnih.gov The incorporation of the thiourea group into molecular frameworks can enhance the properties of agricultural chemicals, such as improving solubility or acting as a linker that augments biological activity. acs.org

These compounds function by inhibiting the growth and reproduction of various plant pathogens and pests. acs.orgnih.govconsensus.app The mechanism of action is often linked to the structure-activity relationship, where the specific substituents on the benzoylthiourea core dictate the type and potency of the agrochemical activity. nih.gov For example, benzoylthiourea derivatives have shown notable insecticidal properties. researchgate.net The biological activity is attributed to the presence of the carbonyl and thiocarbonyl functional groups, which can interact with target sites in pests and pathogens. researchgate.net Research in this area aims to develop new thiourea-based pesticides that are effective, have lower toxicity compared to conventional chemicals, and are suitable for use in sustainable agriculture. acs.org

Table 2: Agrochemical Applications of Thiourea Derivatives

| Application | Activity |

|---|---|

| Fungicide | Inhibits growth of fungal pathogens |

| Insecticide | Effective against various insect pests |

| Herbicide | Controls unwanted plant growth |

| Antiviral | Inhibits plant viruses |

| Plant Growth Regulator | Promotes or modifies plant growth |

Insecticidal and Fungicidal Action Mechanisms

While specific studies on the precise mechanisms of this compound are not extensively detailed in the reviewed literature, the action of related benzoylurea (B1208200) and thiourea compounds provides a strong basis for its likely modes of action.

Insecticidal Action: Benzoylurea insecticides are recognized as insect growth regulators (IGRs). acs.orgnih.gov Their primary mechanism of action is the inhibition of chitin (B13524) synthesis in insects. guidechem.comresearchgate.net Chitin is a crucial component of the insect exoskeleton, and its disruption prevents the insect from successfully molting, leading to mortality. researchgate.net It is believed that these compounds primarily inhibit the biosynthesis and deposition of chitin in the insect's cuticle. guidechem.com This interference with the molting process makes them highly effective against larval stages of various insect pests. researchgate.net

Fungicidal Action: Thiourea derivatives have demonstrated notable fungicidal properties against a range of plant pathogens. researchgate.netsinhon-chem.com The fungicidal mechanism of thiourea compounds can be multifaceted. Some derivatives are known to inhibit fungal respiration, a vital process for energy production in the fungal cell. bayer.us Others may act by disrupting the integrity of the fungal cell membrane, leading to the leakage of cellular contents and cell death. The presence of both a benzoyl group and a thiourea moiety in this compound suggests a potential for a dual or synergistic mode of action, though further research is needed to elucidate the specific pathways.

Plant Growth Regulation Properties

Thiourea and its derivatives have been shown to influence various physiological processes in plants, acting as plant growth regulators. sinhon-chem.comciac.jl.cn Depending on the concentration and method of application, these compounds can either promote or inhibit plant growth. sinhon-chem.com The effects of thiourea derivatives have been observed on seed germination, root initiation and elongation, flowering, and fruiting. sinhon-chem.comciac.jl.cnresearchgate.net For instance, some substituted thioureas have been shown to affect the germination of wheat and cucumber seeds at concentrations ranging from 100 to 500 ppm. ciac.jl.cn The application of thiourea can also enhance a plant's tolerance to abiotic stresses such as frost. sinhon-chem.com While the potential for this compound to act as a plant growth regulator is plausible given its chemical structure, specific studies on its effects on plant growth and development are currently lacking and represent a promising area for future investigation.

Development of Lead Compounds for Pharmaceutical Research

The versatile biological activities of thiourea derivatives have positioned them as valuable scaffolds in the search for new therapeutic agents. researchgate.net

Rational Drug Design Principles for Thiourea Derivatives

The design of novel pharmaceutical agents based on the thiourea scaffold relies on several key principles. The thiourea moiety itself is a critical pharmacophore, capable of forming multiple hydrogen bonds with biological targets such as enzymes and receptors. This interaction is crucial for the biological activity of these compounds. The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows for versatile binding to protein active sites.

Furthermore, the lipophilicity of thiourea derivatives, which influences their ability to cross cell membranes and reach their target sites, can be readily modified by altering the substituents on the thiourea backbone. The addition of groups such as halogens can increase lipophilicity and metabolic stability, potentially enhancing the compound's efficacy and duration of action. nih.gov Molecular docking studies are often employed in the rational design of thiourea derivatives to predict their binding affinity and orientation within the active site of a target protein, thereby guiding the synthesis of more potent and selective compounds. nih.gov

Strategies for Optimizing Biological Activity and Selectivity of this compound Analogs

The biological activity and selectivity of this compound analogs can be optimized through systematic structural modifications. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups and their positions on the molecule influence its therapeutic effects.

One common strategy is the introduction of various substituents on the benzoyl ring. For example, the addition of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), has been shown to enhance the biological activity of some thiourea derivatives. nih.gov The position of the substituent on the aromatic ring is also critical, as it can affect the molecule's conformation and its interaction with the target receptor.

Increasing the lipophilicity of the molecule by introducing alkyl or other nonpolar groups can improve its absorption and distribution in the body. However, there is often an optimal range for lipophilicity, as excessively high values can lead to poor solubility and increased toxicity.

The tables below summarize the findings from studies on various analogs of this compound, illustrating the impact of structural modifications on their biological activity.

| Compound ID | R Group (Substituent on Benzoyl Ring) | Biological Activity | Reference |

| 1 | H | Analgesic, Antibacterial | guidechem.com |

| 2 | 2-Cl | Enhanced Analgesic Activity | guidechem.com |

| 3 | 3-Cl | Enhanced Analgesic Activity | guidechem.com |

| 4 | 4-Cl | Enhanced Analgesic Activity | guidechem.com |

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| This compound | Staphylococcus aureus (MRSA) | >1000 | nih.gov |

| 1-Allyl-3-(4-chlorobenzoyl)thiourea | Staphylococcus aureus (MRSA) | 1000 | nih.gov |

These findings demonstrate that even minor modifications to the structure of this compound can significantly impact its biological profile, highlighting the importance of continued research in this area to develop novel and effective agricultural and pharmaceutical agents.

Conclusions and Future Research Directions

Summary of Key Findings on 1-Allyl-3-benzoylthiourea

Research on this compound has thus far established a foundational understanding of its synthesis and preliminary biological profile. Key findings indicate that this compound can be reliably synthesized, often through a modified Schotten-Baumann reaction involving the nucleophilic substitution of benzoyl chloride analogs to allylthiourea. rsc.orgresearchgate.net This straightforward synthetic route has facilitated the creation of various analogs for further study.

Initial biological screenings have revealed that this compound and its derivatives possess potential as both antibacterial and analgesic agents. researchgate.netunair.ac.idnih.gov For instance, studies have explored its interaction with the COX-2 receptor in the context of pain inhibition. researchgate.net While some analogs have demonstrated better pain inhibition activity than standard drugs like diclofenac (B195802) sodium, their antibacterial activity has been described as less potent, though they do show a trend of increased growth inhibition with higher concentrations. unair.ac.idnih.gov The versatility of the thiourea (B124793) scaffold, with its hydrogen bonding capabilities, is considered a key factor in its biological activity. mdpi.com

Identification of Research Gaps and Unexplored Potential

Despite these initial findings, the full potential of this compound remains largely untapped, with several research gaps needing to be addressed. A significant portion of the existing research focuses on the synthesis and activity of its derivatives, with the parent compound itself being somewhat overlooked. There is a clear need for a more comprehensive investigation into the standalone properties of this compound.

The exploration of its biological activities has been limited to preliminary antibacterial and analgesic screenings. A vast array of other potential pharmacological applications, such as antiviral, antifungal, anticancer, and anti-inflammatory activities, which have been observed in the broader class of thiourea derivatives, remain unexplored for this specific compound. mdpi.combiointerfaceresearch.com Furthermore, the mechanism of action behind its observed biological effects is not yet fully elucidated. Beyond the realm of medicine, the potential applications of this compound in materials science, agriculture, and catalysis are yet to be investigated. researchgate.net The coordination chemistry of this compound with various metal ions also presents a significant and unexplored area of research. nih.gov

Projections for Future Synthesis and Derivatization Strategies

Future synthetic efforts concerning this compound are projected to move beyond simple modifications of the benzoyl ring. More advanced derivatization strategies will be crucial to unlocking its full potential. One promising avenue is the development of multicomponent reactions, which allow for the efficient and diverse synthesis of complex molecules in a single step. nih.gov This approach could be utilized to introduce a wide range of functional groups to the this compound scaffold, creating extensive libraries of novel derivatives for high-throughput screening.

Furthermore, the incorporation of this compound into larger, more complex molecular architectures, such as macrocycles or polymers, could lead to materials with unique properties. The use of green chemistry principles, including the use of environmentally benign solvents and catalysts, will also be a key consideration in the future synthesis of these compounds. mdpi.com The development of stereoselective synthesis methods will be critical for producing chiral derivatives, which could exhibit enhanced biological activity and selectivity. rsc.org

Advanced Methodological Approaches for Deeper Mechanistic Understanding

To gain a more profound understanding of how this compound exerts its biological effects, a shift towards more advanced methodological approaches is necessary. While molecular docking has been employed to predict binding interactions, this should be complemented by more sophisticated computational techniques. researchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can provide a more accurate picture of the electronic interactions between the compound and its biological targets. Molecular dynamics simulations will also be invaluable in studying the conformational changes and binding stability of the molecule within a biological system over time.

On the experimental front, advanced spectroscopic techniques such as 2D NMR and X-ray crystallography will be essential for unequivocally determining the structure of this compound derivatives and their complexes with biological macromolecules. The use of techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will allow for the precise measurement of binding affinities and thermodynamic parameters, providing crucial data for understanding structure-activity relationships.

Expansion of Applications in Diverse Scientific and Technological Fields

The future applications of this compound are poised to extend far beyond its initial biological screenings. The inherent properties of the thiourea moiety suggest a wide range of potential uses in various scientific and technological domains.

Table 1: Potential Future Applications of this compound

| Field | Potential Application |